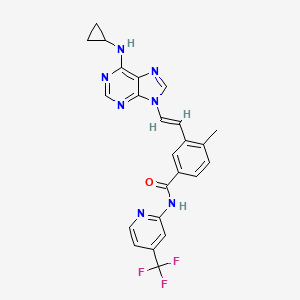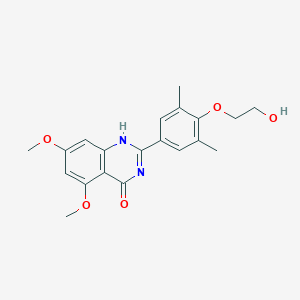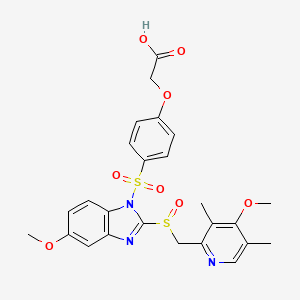
Acetic acid, 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AGN-201904 is a proton pump inhibitor; AGN-201904-Z is the sodium salt; AGN-201904 is an omeprazole prodrug.
Wissenschaftliche Forschungsanwendungen
Tautomerism Studies
- The tautomerism of a related compound, omeprazole, was determined in solution, showing a preference for the 6-methoxy tautomer. This study provides insights into the structural characteristics of related compounds (Claramunt et al., 2004).
Effects on Mucin Biosynthesis
- The effects of various anti-acid secretory agents, including omeprazole (which has a similar chemical structure), on mucin biosynthesis were studied in rat gastric mucosa, demonstrating their influence beyond just acid secretion inhibition (Ichikawa et al., 1994).
Spectrophotometry Applications
- The compound's derivatives have been used in spectrophotometry for the simultaneous determination of metal ions, showcasing its potential in analytical chemistry (Ranganath et al., 2015).
Synthesis and Characterization
- Studies have been conducted on the synthesis of derivatives of this compound, revealing its role as an intermediate in the preparation of chiral proton pump inhibitors (Yang, 2008).
Novel Derivative Synthesis
- Research has been done on the synthesis of novel indole-benzimidazole derivatives, indicating the versatility of benzimidazole derivatives in chemical synthesis (Wang et al., 2016).
Biocatalytic Applications
- A biocatalytic method for preparing an enantiopure form of a compound structurally similar to the given chemical was developed, highlighting the application of biocatalysis in pharmaceutical synthesis (Sangar et al., 2018).
Antibacterial Activity
- The antibacterial effect of certain derivatives of the compound against various bacteria was evaluated, demonstrating potential biomedical applications (Tavman et al., 2009).
Eigenschaften
CAS-Nummer |
651729-53-2 |
|---|---|
Produktname |
Acetic acid, 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)- |
Molekularformel |
C25H25N3O8S2 |
Molekulargewicht |
559.6 g/mol |
IUPAC-Name |
2-[4-[5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-yl]sulfonylphenoxy]acetic acid |
InChI |
InChI=1S/C25H25N3O8S2/c1-15-12-26-21(16(2)24(15)35-4)14-37(31)25-27-20-11-18(34-3)7-10-22(20)28(25)38(32,33)19-8-5-17(6-9-19)36-13-23(29)30/h5-12H,13-14H2,1-4H3,(H,29,30) |
InChI-Schlüssel |
PPCGSVWOZKNPCX-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)O)C=CC(=C3)OC |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)O)C=CC(=C3)OC |
Aussehen |
Solid powder |
Andere CAS-Nummern |
651729-53-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AGN 201904 AGN 201904-Z AGN-201904 AGN-201904-Z AGN201904 AGN201904-Z |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



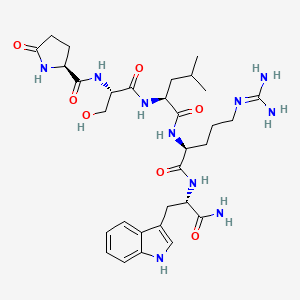
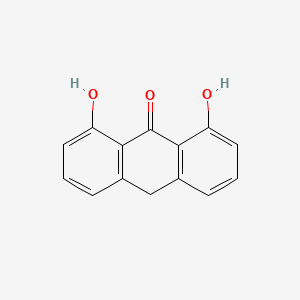
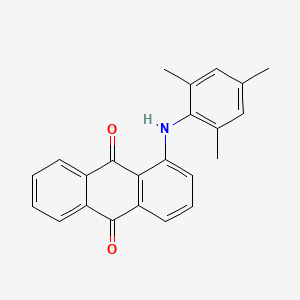
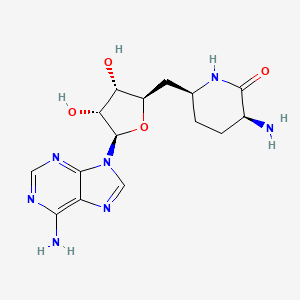
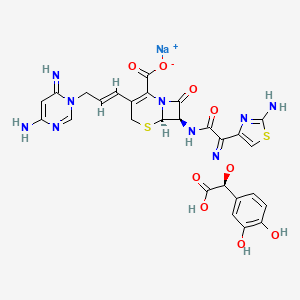
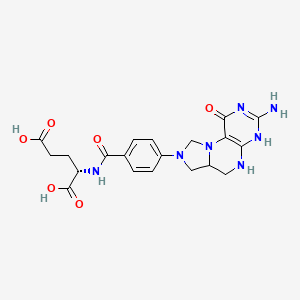
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)
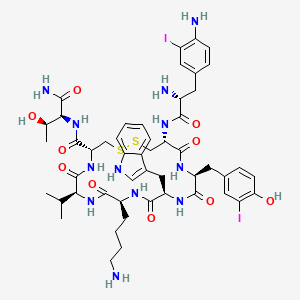

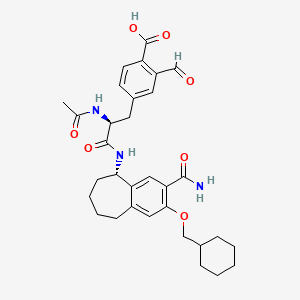
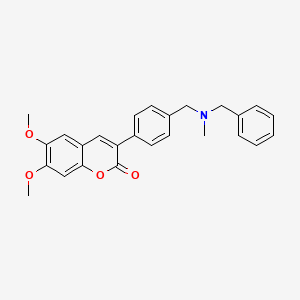
![{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid](/img/structure/B1665585.png)
